
1-烯丙基-5-(4-甲氧基苯基)-1,3-二氢-2H-咪唑-2-硫酮
描述
1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, also known as 4-allyl-5-methoxy-1,3-dihydro-2H-imidazole-2-thione, is an organic compound with a variety of applications in scientific research. It is a derivative of imidazole, a heterocyclic aromatic organic compound, and is an important building block for the synthesis of a range of compounds. This compound has been studied for its potential use in pharmaceuticals, agrochemicals, and other applications.
科学研究应用
Antihistamic Agent
This compound exhibits properties that make it a candidate for use as an antihistamic agent . Histamine is a compound involved in local immune responses as well as regulating physiological functions in the gut and acting as a neurotransmitter. Antihistamines are used to treat allergic reactions. The structure of 1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione suggests it could bind to histamine receptors and potentially block the action of histamine, thereby reducing symptoms of allergies .
Central Nervous System (CNS) Controlling Agent
Compounds with CNS activity can be used to treat disorders such as anxiety, depression, and other neurological conditions. The pharmacological profile of this compound indicates potential for central nervous system controlling actions , which could be explored for the development of new therapeutic agents targeting CNS disorders .
Anti-Inflammatory Applications
The imidazole ring, present in this compound, is known for its anti-inflammatory properties. Therefore, this compound could be researched for its efficacy in reducing inflammation, which is a common response to infection or injury and is implicated in many diseases .
Antimicrobial Activity
Imidazole derivatives have been studied for their antimicrobial activity. This compound could be part of research aimed at developing new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .
Cancer Research
The unique structure of this compound, particularly the presence of the methoxyphenyl group, may confer it the ability to act as a cytotoxic agent against cancer cells. It could be investigated for its potential to inhibit the growth of tumors or induce apoptosis in cancerous cells .
Enzyme Inhibition
Enzyme inhibitors are used to block the activity of specific enzymes that may be involved in disease processes. This compound could be studied for its ability to inhibit enzymes that are targets for drug development, particularly those involved in disease pathways .
Neuroprotective Agent
Compounds that can protect nerve cells from damage or degeneration are valuable in the treatment of neurodegenerative diseases. The chemical structure of this compound suggests potential neuroprotective properties that could be beneficial in conditions like Alzheimer’s disease or Parkinson’s disease .
Antioxidant Properties
Antioxidants are important in protecting cells from oxidative stress caused by free radicals. This compound could be analyzed for its antioxidant capacity, which may contribute to its therapeutic potential in various oxidative stress-related conditions .
属性
IUPAC Name |
4-(4-methoxyphenyl)-3-prop-2-enyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-8-15-12(9-14-13(15)17)10-4-6-11(16-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCRHBXXRNKKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



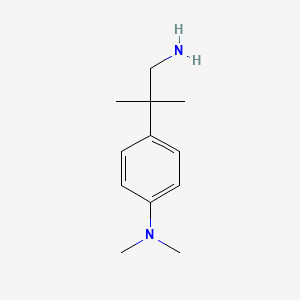
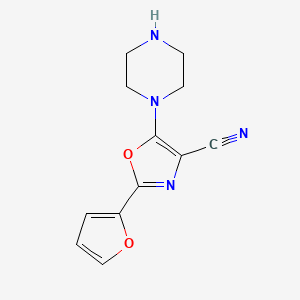
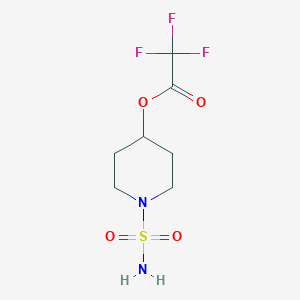
![N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1517616.png)

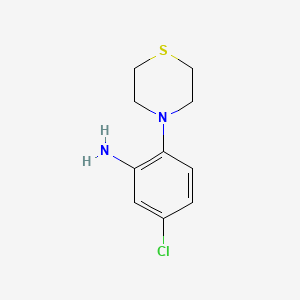
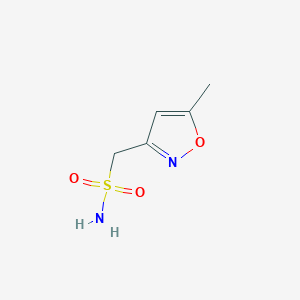
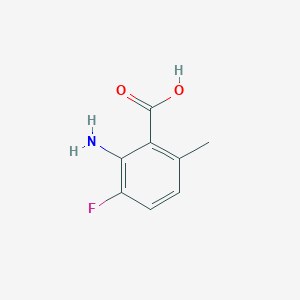

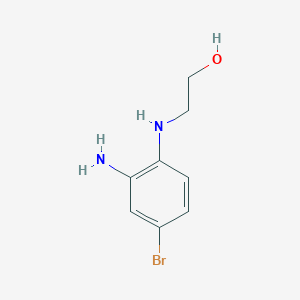
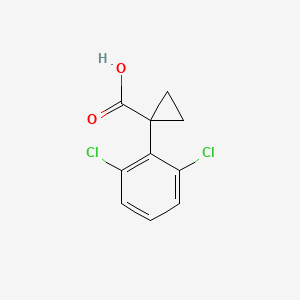
![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)
